molecular formula C30H48O3 B7944871 Olean-12-en-28-oic acid, 3-hydroxy-, (3b)-

Olean-12-en-28-oic acid, 3-hydroxy-, (3b)-

Cat. No.: B7944871
M. Wt: 456.7 g/mol
InChI Key: MIJYXULNPSFWEK-ICNSIDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olean-12-en-28-oic acid, 3-hydroxy-, (3β)-, commonly known as oleanolic acid, is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.70 g/mol . It is widely distributed in plants and exhibits diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer properties . Its structure features a hydroxyl group at the C-3 position, a carboxylic acid at C-28, and an oleanane skeleton with a double bond at C-12 .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21?,22-,23+,27+,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYXULNPSFWEK-ICNSIDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-en-28-oic acid, 3-hydroxy-, (3b)- involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the tetradecahydropicene core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent hydrogenation steps.

    Introduction of hydroxyl and carboxylic acid groups: Functionalization of the core structure is carried out using selective oxidation and carboxylation reactions.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at C3 undergoes oxidation to form ketone derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
C3 oxidationDess-Martin periodinane in CH₂Cl₂, 20°C3-Oxo-olean-12-en-28-oic acid99%
Side-chain oxidationKMnO₄ in acidic or alkaline conditions28-nor-olean-12-en-3β-ol-17-one41%*

*Yield from alternative methods using KOH/hydrazine.

Reduction Reactions

The ketone group at C3 can be reduced back to the alcohol.

Reaction TypeReagents/ConditionsProductYieldReference
C3 ketone reductionKOH, hydrazine in ethanol, 5.5 h, ΔOlean-12-en-28-oic acid, 3-hydroxy-41%

Esterification and Acylation

The hydroxyl (C3) and carboxylic acid (C28) groups participate in esterification.

C3 Esterification

ReagentConditionsProductYieldReference
Butyryl chloridePyridine, room temperature3β-Butyryloxy-olean-12-en-28-oic acid85%†
Acetic anhydrideCatalytic H₂SO₄3β-Acetoxy-olean-12-en-28-oic acid90%‡

C28 Esterification

ReagentConditionsProductYieldReference
Methanol/H⁺Acidic refluxMethyl oleanolate95%§

†Estimated from industrial-scale isolation.
‡Based on methylation/acetylation protocols.
§Typical yield for Fischer esterification.

Heterocyclic Derivative Formation

The C3 hydroxyl group facilitates ring-forming reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Oxadiazole synthesisHydroxylamine, cyclizationOlean-12-eno[2,3-c] oxadiazol-28-oic acid70%

Structural Modifications and Biological Implications

Derivatives exhibit tailored bioactivity:

  • Anti-leukemia activity : The oxadiazole derivative (OEOA) inhibits K562 cell proliferation via G1 cell cycle arrest and erythroid differentiation .

  • Enhanced solubility : Esterification at C28 improves pharmacokinetic profiles .

Mechanistic Insights

  • Oxidation : Dess-Martin periodinane selectively oxidizes C3-OH to ketone without affecting the Δ¹² double bond .

  • Esterification : C3 acylation proceeds via nucleophilic acyl substitution, while C28 esterification follows acid-catalyzed mechanisms .

Analytical Characterization

Products are validated using:

  • ¹H/¹³C NMR : Distinct shifts for C3-OAc (δ ~2.0 ppm) and C28-COOMe (δ ~3.6 ppm) .

  • HPLC-MS : Retention times and m/z values confirm purity (e.g., OEOA: m/z 513 [M-H]⁻) .

Scientific Research Applications

Biological Activities

Oleanolic acid exhibits a range of biological activities that make it a subject of interest in scientific research:

  • Antioxidant Properties : Oleanolic acid has been shown to scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage .
  • Anti-inflammatory Effects : Studies indicate that oleanolic acid can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .
  • Antimicrobial Activity : Research has demonstrated its effectiveness against various pathogens, including bacteria and fungi, suggesting its use in developing natural antimicrobial agents .
  • Hepatoprotective Effects : Oleanolic acid is known to protect liver cells from damage caused by toxins and oxidative stress, indicating its potential in treating liver diseases .

Cancer Research

Oleanolic acid has gained attention for its potential anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various models. For instance:

  • A study reported that oleanolic acid reduced the viability of breast cancer cells through apoptosis induction .

Diabetes Management

Research suggests that oleanolic acid may improve insulin sensitivity and lower blood glucose levels, making it a candidate for managing diabetes:

  • Clinical studies have shown that supplementation can lead to significant reductions in fasting blood glucose levels .

Cardiovascular Health

Oleanolic acid may contribute to cardiovascular health by improving lipid profiles and reducing cholesterol levels:

  • Animal studies indicated that it could lower LDL cholesterol while increasing HDL cholesterol .

Nutritional Applications

Oleanolic acid is found in several dietary sources such as olives, and its incorporation into functional foods is being explored due to its health benefits:

  • Its role as a natural preservative due to antimicrobial properties is also under investigation .

Table 1: Summary of Research Findings on Oleanolic Acid

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anti-inflammatory EffectsInhibited TNF-alpha production in cell cultures.
Cancer ResearchInduced apoptosis in breast cancer cells (MCF-7).
Diabetes ManagementReduced fasting blood glucose levels in diabetic rats.
Cardiovascular HealthImproved lipid profiles in hyperlipidemic models.

Mechanism of Action

The mechanism of action of Olean-12-en-28-oic acid, 3-hydroxy-, (3b)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Derivatives and Modifications

Acetylation at C-3
  • Compound: 3-Acetoxyolean-12-en-28-oic acid (acetylated oleanolic acid)
  • Structural Change : Replacement of the C-3 hydroxyl group with an acetyl group.
  • Activity: Retains cytotoxicity but may alter pharmacokinetic profiles compared to oleanolic acid .
Glycosylation
  • Compound: 3-O-[β-D-glucopyranosyl-(1→3)-β-D-6-O-methyl-glucuronopyranosyl] oxy-olean-12-en-28-oic acid .
  • Structural Change : Addition of sugar moieties to the C-3 hydroxyl group.
  • Impact : Increases water solubility and may enhance target specificity via glycoside transport mechanisms.
  • Activity : Glycosylated derivatives often show modified bioavailability but require further cytotoxicity studies .
Amide Formation
  • Compound: Tryptamine and fluorotryptamine amides of oleanolic acid (e.g., compound 3a: (3β)-3-(acetyloxy)olean-12-en-28-oic acid tryptamine amide) .
  • Structural Change : Conjugation of tryptamine/fluorotryptamine to the C-28 carboxyl group.
  • Impact : Enhances interaction with cellular receptors, improving apoptosis induction.
  • Activity: 3a: IC₅₀ = 8.7 ± 0.4 µM (HeLa), 9.0 ± 0.4 µM (G-361) . 3b (fluorotryptamine derivative): IC₅₀ = 6.7 ± 0.4 µM (HeLa), superior to oleanolic acid .

Hydroxylation and Epoxidation

Polyhydroxy Derivatives
  • Compound : 3β,23,30-Trihydroxy olean-12-en-28-oic acid .
  • Structural Change : Additional hydroxyl groups at C-23 and C-30.
  • Activity: Exhibits molluscicidal, antifungal, and anti-inflammatory activities, broadening its therapeutic scope compared to oleanolic acid .
Epoxy Derivatives
  • Compound: 3,25-Epoxy-3α-hydroxy-22β-[(S)-3-hydroxy-2-methylidenebutanoyl]oxy-olean-12-en-28-oic acid .
  • Structural Change : Epoxidation at C-3/C-25 and esterification at C-22.

Keto and Sulfur-Containing Derivatives

Keto Derivatives
  • Compound : 3,6-Diketo-olean-12-en-28-oic acid .
  • Structural Change : Introduction of keto groups at C-3 and C-4.
Thiophene Conjugates
  • Compound : (3β)-3-((Thiophene-2-carbonyl)oxy)-olean-12-en-28-oic acid .
  • Structural Change : Thiophene-based acyloxy group at C-3.
  • Activity: Antimicrobial: MIC = 5–25 µg/mL against Staphylococcus aureus and Penicillium italicum . Comparison: Oleanolic acid lacks significant antimicrobial activity, highlighting the role of sulfur moieties .

Amino Acid Conjugates

  • Compound : 3β-Glycine ester olean-12-en-28-oic acid-3,5,6-trimethylpyrazin-2-methyl ester .
  • Structural Change: Amino acid (glycine) conjugated via ester linkage.
  • Activity : Improved cytotoxicity in HepG2 and HT-29 cell lines, with logP values optimized for bioavailability .

Data Tables

Table 1. Cytotoxicity of Oleanolic Acid and Key Derivatives

Compound Modification IC₅₀ (µM) Cell Line Reference
Oleanolic acid None >20 HeLa
3a (Tryptamine amide) C-28 amide 8.7 ± 0.4 HeLa
3b (Fluorotryptamine amide) C-28 amide + fluorine 6.7 ± 0.4 HeLa
3β,23,30-Trihydroxy Additional hydroxyls N/A N/A

Table 2. Antimicrobial Activity of Sulfur Derivatives

Compound Microbial Target MIC (µg/mL) Reference
(3β)-3-((Thiophene-2-carbonyl)oxy)-OA Penicillium italicum 22 (inhibition zone)
Oleanolic acid N/A No activity

Biological Activity

Olean-12-en-28-oic acid, commonly known as oleanolic acid , is a pentacyclic triterpenoid that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of oleanolic acid, focusing on its therapeutic potential, mechanisms of action, and recent findings from various studies.

Overview of Oleanolic Acid

Oleanolic acid is predominantly found in several plants, including olives (Olea europaea), and is known for its anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective properties. Its hydrophobic nature poses challenges for bioavailability, prompting ongoing research into enhancing its therapeutic efficacy through structural modifications and derivatives.

Pharmacological Activities

1. Anti-Cancer Effects:
Oleanolic acid exhibits inhibitory effects against various cancer types. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways:

  • Mechanism of Action: Oleanolic acid modulates signaling pathways such as NF-κB and MAPK, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .
  • Case Study: A derivative of oleanolic acid, OEOA (Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid), demonstrated significant anti-leukemic effects by inducing cell cycle arrest in K562 cells and downregulating Cyclin D1 and Cdk4/6 expression .

2. Anti-Inflammatory Properties:
Oleanolic acid has shown potential in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes:

  • Research Findings: Studies indicate that oleanolic acid can inhibit COX-2 expression and modulate NF-κB signaling pathways, contributing to its anti-inflammatory effects .

3. Hepatoprotective Effects:
Oleanolic acid protects liver cells from damage caused by toxins and oxidative stress:

  • Mechanism: It enhances antioxidant enzyme activity and reduces lipid peroxidation in hepatocytes .

4. Anti-Diabetic Activity:
Research suggests that oleanolic acid improves insulin sensitivity and β-cell function:

  • Findings: Animal studies have demonstrated that oleanolic acid can lower blood glucose levels and improve metabolic parameters in diabetic models .

Structure-Activity Relationship

The biological activity of oleanolic acid is significantly influenced by its chemical structure. Modifications at specific positions can enhance its potency against various diseases:

Derivative Modification Biological Activity
OEOAOxadiazole ringAnti-leukemia
AR-3HydroxylationAnti-osteoclastogenic
CDDODioxo groupInduces differentiation in leukemia cells

Recent Advances in Research

Recent studies have focused on synthesizing new derivatives of oleanolic acid to improve its therapeutic efficacy. For instance:

  • Biotransformation Studies: Research indicates that biotransformation using certain fungi can yield metabolites with enhanced biological activities .
  • Novel Derivatives: Compounds such as 3α-hydroxyolean-12-en-27-oic acids have been identified for their ability to inhibit osteoclastogenesis by suppressing RANKL-mediated signaling pathways .

Q & A

Q. How can oleanolic acid (OA) be synthesized and structurally characterized in a laboratory setting?

OA is synthesized via Claisen-Schmidt condensation using lithium hydroxide and aromatic aldehydes in ethanol, yielding derivatives with 80–93% efficiency . Structural characterization involves:

  • Nuclear Magnetic Resonance (NMR) : Specific 1H^1H and 13C^{13}C NMR shifts confirm stereochemistry (e.g., olefinic protons at δ 5.30–5.40 ppm for the Δ12^{12}-double bond) .
  • Mass Spectrometry (ESI-MS) : Molecular ions (e.g., m/z 455.3 [M-H]^-) validate molecular weight .
  • Melting Point Analysis : Derivatives exhibit distinct melting points (138–186°C), aiding purity assessment .

Q. What standard methods are used to evaluate the basic biological activity of OA?

  • Antiproliferative Assays : Cell viability tests (e.g., MTT assay) against cancer lines (HepG2, MCF-7, Caco-2) with IC50_{50} values .
  • Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger) .
  • Apoptosis Induction : Flow cytometry to detect Annexin V/PI staining in cancer cells (e.g., MCF-7/TAMR) .

Q. How is OA isolated from natural sources, and what purity benchmarks are applied?

OA is extracted from plant material (e.g., olive fruits) via ethanol or methanol maceration, followed by column chromatography (silica gel or Sephadex). Purity is verified by:

  • HPLC : Retention time matching with certified reference standards (e.g., Sigma-Aldrich, ≥97% purity) .
  • TLC : Rf_f values under UV visualization .

Advanced Research Questions

Q. How can synthetic routes for OA derivatives be optimized to enhance bioactivity?

  • Functional Group Modifications : Acylation at C-3 (e.g., thiophene or chlorine substituents) improves antifungal activity (e.g., compound 15 in ).
  • Stereochemical Control : Use of chiral catalysts or enantioselective synthesis to resolve stereocenters (e.g., C-3β vs. C-2α configurations) .
  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and palladium catalysts enhance coupling reactions .

Q. What strategies resolve contradictions in NMR data for OA analogs?

  • 2D-NMR Techniques : HSQC and HMBC correlations clarify ambiguous 13C^{13}C signals (e.g., distinguishing C-23 vs. C-24 hydroxyls) .
  • X-ray Crystallography : Absolute configuration confirmation for disputed stereocenters .
  • Computational Modeling : DFT calculations predict chemical shifts and validate experimental data .

Q. How do structural modifications of OA impact its mechanism of action in cancer cells?

  • SAR Studies : Introducing a p-coumaroyl group at C-3 increases antiproliferative activity (e.g., 3β-trans-p-coumaroyloxy-2α-hydroxy OA inhibits MCF-7 cells at IC50_{50} = 8.2 μM) .
  • Proteomic Profiling : Western blotting to track apoptosis markers (e.g., Bax/Bcl-2 ratio) in OA-treated cells .
  • Metabolic Stability Assays : Microsomal incubation to assess oxidation resistance of C-28 methyl ester analogs .

Q. What advanced analytical techniques validate OA’s pharmacokinetic properties?

  • LC-MS/MS : Quantifies OA plasma concentrations with LOQ = 0.1 ng/mL .
  • Pharmacophore Modeling : Identifies key binding motifs (e.g., C-3 hydroxyl and C-28 carboxyl) for target enzymes (e.g., HIV-1 protease) .
  • ADMET Prediction : In silico tools (e.g., SwissADME) assess bioavailability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.